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Introduction: The CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) gene encodes a
small signaling peptide that plays critical roles in various aspects of plant biology. Research has
identified CLE25 as a key regulator in developmental processes and stress responses. For
instance, it is involved in the initiation of phloem, the vascular tissue responsible for nutrient
transport[1][2]. Furthermore, CLE25 functions as a long-distance signal in response to
environmental challenges. Under drought conditions, the CLE25 peptide is produced in the
roots and travels to the leaves, where it induces the biosynthesis of abscisic acid (ABA), a
crucial hormone for mediating stomatal closure and enhancing drought tolerance[3][4][5].

Given its multifaceted roles, accurately quantifying CLE25 gene expression is essential for
understanding its regulatory networks, identifying downstream targets, and exploring its
potential for developing stress-resilient crops or novel therapeutic agents. This document
provides an overview and detailed protocols for three common methods used to quantify
CLE25 gene expression: Quantitative Real-Time PCR (qRT-PCR), RNA In Situ Hybridization
(ISH), and RNA-Sequencing (RNA-Seq).

Method 1: Quantitative Real-Time PCR (gRT-PCR)

Overview: qRT-PCR is a highly sensitive and specific technique used to measure the
abundance of a specific transcript in an RNA sample. It involves two main steps: the reverse
transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the
target cDNA using a real-time PCR instrument. This method is ideal for validating expression
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changes of a single gene (CLE25) across multiple samples, tissues, or experimental
conditions.

Applications:

e Analyzing CLE25 expression changes in response to abiotic stresses (e.g., drought, salinity)

[3][6].
o Comparing CLE25 transcript levels in different plant organs (roots, leaves, stems).
 Validating results from high-throughput methods like RNA-Seq[7].

Data Presentation: gRT-PCR Analysis of CLE25
Expression

The following table illustrates typical data obtained from a qRT-PCR experiment analyzing the
relative expression of CLE25 in Arabidopsis thaliana tissues under control and drought stress

conditions.
Relative
. Treatment CLE25 Standard
Tissue . . o p-value
Condition Expression Deviation
(Fold Change)
Control (Well-
Root 1.00 +0.12 -
Watered)
Root Drought (12h) 8.45 +0.76 <0.01
Control (Well-
Leaf 0.21 +0.05 -
Watered)
Leaf Drought (12h) 0.25 +0.08 > 0.05
Control (Well-
Stem 0.15 +0.04 -
Watered)
Stem Drought (12h) 0.18 +0.06 >0.05
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Data are normalized to a reference gene and expressed as fold change relative to the control
root sample. Statistical significance is determined by a Student's t-test.

Experimental Workflow: qRT-PCR " dot
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RNA In Situ Hybridization workflow for localizing CLE25 mRNA.
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Detailed Protocol: RNA ISH for CLE25 mRNA

1. Tissue Preparation a. Dissect the desired plant tissue and fix it overnight at 4°C in a solution
of 4% paraformaldehyde in 1x PBS.[8] b. Dehydrate the tissue through a graded ethanol series
(e.g., 30%, 50%, 70%, 95%, 100%). c. Clear the tissue with a clearing agent like Histo-Clear or
xylene and infiltrate with molten paraffin wax at 60-65°C.[9] d. Embed the tissue in a wax block
and allow it to solidify. Store blocks at 4°C. e. Section the wax-embedded tissue into 7-12 um
thick ribbons using a microtome and mount them on RNase-free coated slides.[9]

2. Probe Synthesis a. Amplify a 200-400 bp unique region of the CLE25 cDNA and clone it into
a vector with T7 and SP6 promoters. b. Linearize the plasmid and use it as a template for in
vitro transcription to synthesize a digoxigenin (DIG)-labeled antisense RNA probe using T7 or
SP6 RNA polymerase. c. Purify the probe and verify its integrity.

3. Hybridization a. Dewax the tissue sections on slides using xylene and rehydrate through a
graded ethanol series to water. b. Permeabilize the tissue with a proteinase K treatment. c.
Apply the hybridization buffer containing the DIG-labeled CLE25 probe to the slides.[8] d.
Cover with a coverslip and incubate overnight in a humidified chamber at 50-65°C to allow the
probe to hybridize with the target mRNA.[9][10]

4. Washing and Antibody Incubation a. Remove coverslips and perform a series of high-
stringency washes (using SSC buffer) to remove non-specifically bound probe.[9] b. Block non-
specific antibody binding sites using a blocking solution for 1-2 hours.[8] c. Incubate the slides
with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

5. Signal Detection and Visualization a. Wash the slides to remove unbound antibody. b.
Equilibrate the slides in detection buffer. c. Add the chromogenic substrates NBT (nitro-blue
tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) and incubate in the dark.[8][10]
The AP enzyme will convert these substrates into a purple/blue precipitate at the site of probe
binding. d. Stop the color reaction by washing with water once the desired signal intensity is
reached.[9] e. Dehydrate the slides, mount with a permanent mounting medium, and visualize
under a bright-field microscope.

Method 3: RNA-Sequencing (RNA-Seq)

Overview: RNA-Seq is a high-throughput sequencing technique that provides a comprehensive
and unbiased snapshot of the entire transcriptome. It can quantify the expression levels of all
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genes, including CLE25, and discover novel transcripts or isoforms. It is particularly useful for
comparative transcriptome analysis, such as comparing wild-type plants with CLE25 mutants or
plants treated with the CLE25 peptide.[3]

Applications:
o Global gene expression profiling to identify genes and pathways regulated by CLE25.[3]
» Discovery of novel genes involved in CLE25-mediated signaling.

« |dentification of alternative splicing events or novel isoforms of CLE25.

Data Presentation: RNA-Seq Differential Expression
Analysis

This table shows a sample of differentially expressed genes (DEGS) identified by RNA-Seq in
cotton leaves after treatment with the CLE25 peptide, based on findings that CLE25p
treatment upregulates genes in the MAPK signaling pathway.[3]
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Gene log2(Fold
Gene ID . p-value FDR
Annotation Change)

SAUR-like auxin-

GH_D07G0187 responsive 2.58 1.2e-8 4.5e-7
protein
PLATZ

GH_D12G1730 transcription 2.15 3.4e-7 8.1e-6
factor

LRR receptor-
GH_D08G2009 like kinase 3.01 5.6e-10 2.2e-8
(BAM-like)

LRR receptor-
GH_A10G0104 like kinase 2.89 9.1e-10 3.1e-8
(BAM-like)

Mitogen-
GH_A05G1234 activated protein 1.98 7.2e-6 1.5e-4

kinase 3

WRKY
GH_D05G4321 transcription -2.33 4.0e-7 9.2e-6
factor 40

FDR: False Discovery Rate.
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RNA-Sequencing workflow for transcriptome analysis.

Detailed Protocol: RNA-Seq for CLE25-related
Transcriptomics

1. RNA Extraction and Quality Control a. Extract high-quality total RNA from at least three
biological replicates per condition as described in the gRT-PCR protocol.[3] b. Assess RNA
integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) > 8 is
recommended for library preparation.

2. Library Preparation a. Isolate mRNA from total RNA using oligo(dT) magnetic beads. b.
Fragment the purified mRNA into smaller pieces. c. Synthesize first- and second-strand cDNA.
d. Perform end-repair, A-tailing, and ligation of sequencing adapters. e. Amplify the library via
PCR to enrich for adapter-ligated fragments. f. Follow a commercial kit's instructions (e.g.,
lllumina TruSeq RNA Library Prep Kit).

3. Library QC and Sequencing a. Quantify the final library and assess its size distribution using
an automated electrophoresis system. b. Pool multiple libraries and sequence them on a high-
throughput platform (e.g., lllumina NovaSeq).

4. Bioinformatics Analysis a. Quality Control: Use tools like FastQC to assess the quality of raw
sequencing reads and Trimmomatic to remove adapters and low-quality bases. b. Alignment:
Align the cleaned reads to the appropriate reference genome using a splice-aware aligner like
HISAT2 or STAR.[11] c. Quantification: Count the number of reads mapping to each gene using
tools like featureCounts or HTSeg-count. d. Differential Expression Analysis: Use packages like
DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify
differentially expressed genes between conditions.[11] e. Functional Analysis: Perform Gene
Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify
biological processes and pathways regulated by CLE25.[3]

CLE25 Signaling Pathway in Drought Response

The CLE25 peptide acts as a root-derived signal to help plants adapt to water-deficient
conditions.
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CLEZ25-mediated drought signaling from root to shoot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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